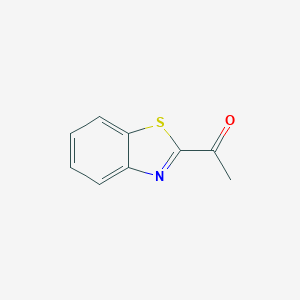

2-Acetylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTOPVGJHLPSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337181 | |

| Record name | 2-Acetylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-78-3 | |

| Record name | 2-Acetylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Acetylbenzothiazole chemical properties and structure

An In-Depth Technical Guide to 2-Acetylbenzothiazole: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its chemical characteristics, synthesis, and applications. The structure of this document is designed to logically present the core scientific information, moving from fundamental properties to practical applications, grounded in authoritative references.

Introduction and Structural Framework

This compound, with the chemical formula C₉H₇NOS, is a heterocyclic compound featuring a benzothiazole moiety substituted with an acetyl group at the 2-position.[1] This structure, a fusion of a benzene ring and a thiazole ring, makes it a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2][3][4] The presence of the reactive acetyl group and the aromatic system allows for extensive derivatization, leading to a wide array of compounds with diverse biological activities.[1] Its significance lies in its role as a precursor for developing novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][5][6]

Figure 1: Chemical structure of this compound

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is critical for its application in experimental design, formulation, and synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NOS | |

| Molecular Weight | 177.22 g/mol | |

| Appearance | Yellow crystalline solid | |

| Boiling Point | 326.2 °C at 760 mmHg | [7] |

| Density | 1.33 g/cm³ | [7] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform) | [7] |

| Flash Point | 151.1 °C | [7] |

| InChI Key | GSTOPVGJHLPSBJ-UHFFFAOYSA-N | [8] |

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzothiazoles is a well-explored area of organic chemistry, often involving the condensation of 2-aminothiophenol with various electrophiles.[2][9][10] A common and effective method for synthesizing this compound involves the acylation of a lithiated benzothiazole intermediate.

Expertise-Driven Rationale for Synthetic Protocol

The selected protocol demonstrates a classic organometallic approach to C-C bond formation on a heterocyclic ring. The process begins with the deprotonation of benzothiazole at the C2 position. This position is the most acidic proton on the thiazole ring due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it susceptible to abstraction by a strong base like butyllithium (BuLi). The reaction is conducted at -78 °C to control the reactivity of the highly nucleophilic lithiated intermediate and prevent side reactions. The subsequent acylation is performed using N-Methoxy-N-methylacetamide, a Weinreb amide. This choice is critical for preventing over-addition, a common issue with more reactive acylating agents like acid chlorides or esters when reacting with potent organolithium reagents. The Weinreb amide forms a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup, ensuring a clean and high-yield conversion to the desired 2-acetyl product.

Detailed Experimental Protocol: Synthesis of this compound[7]

-

Preparation: A solution of benzothiazole (1.0 Eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. Butyllithium (1.6 M in hexanes, 1.1 Eq) is added dropwise via syringe. The resulting solution is stirred at -78 °C for one hour to ensure complete formation of the 2-lithiated benzothiazole.

-

Acylation: N-Methoxy-N-methylacetamide (1.1 Eq) is added in one portion to the reaction mixture. The solution is stirred at -78 °C for 3 hours.

-

Workup: The reaction is allowed to warm to room temperature overnight. It is then quenched by the careful addition of 1M HCl.

-

Extraction & Purification: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield this compound as a yellow solid.

Caption: Workflow for the synthesis of this compound.

Spectral and Structural Analysis

Characterization of this compound relies on standard spectroscopic techniques. The data provides unambiguous confirmation of the molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the protons of the acetyl group and the benzothiazole core. A representative spectrum in CDCl₃ shows a singlet for the methyl protons around δ 2.85 ppm. The four aromatic protons on the benzene ring typically appear as a complex multiplet or distinct doublets between δ 7.5 and 8.3 ppm.[8]

-

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) in positive mode typically shows a prominent peak at m/z 178.0, corresponding to the protonated molecule [M+H]⁺.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the acetyl group, typically found around 1680-1700 cm⁻¹. Other significant peaks include those for aromatic C-H stretching above 3000 cm⁻¹, C=N stretching of the thiazole ring around 1600 cm⁻¹, and C-S stretching vibrations.[11][12]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

-

Precautions : Use only in a well-ventilated area or outdoors.[15] Wear protective gloves, protective clothing, and eye/face protection.[15] Avoid breathing dust, fumes, or vapors.[15] Wash skin thoroughly after handling.[15]

-

First Aid :

Applications in Drug Discovery and Materials Science

The this compound core is of significant interest to the scientific community due to its prevalence in molecules with a broad spectrum of biological activities. The benzothiazole scaffold is considered "privileged" because it can interact with a wide range of biological targets.

-

Medicinal Chemistry : Derivatives of benzothiazole are widely investigated for numerous therapeutic applications.[2][16][17] The 2-substituted benzothiazole motif is a key component in compounds with demonstrated:

-

Anticancer Activity : Many 2-arylbenzothiazole derivatives have shown potent antitumor activity.[3][5][6]

-

Antimicrobial and Antifungal Activity : The scaffold is effective against various pathogens.[17][18]

-

Anti-inflammatory and Analgesic Properties : Studies have explored its potential in modulating inflammatory pathways.[1][14]

-

Antioxidant Activity : Certain derivatives have shown significant radical scavenging potential.[19]

-

-

Organic Synthesis : The compound serves as a valuable intermediate.[1] The reactive carbonyl group can be readily transformed into other functionalities (e.g., alcohols, imines, hydrazones), allowing for the synthesis of complex hybrid molecules with tailored properties.[1][5]

-

Material Science : Recent research has explored the use of this compound in developing functional materials. Its ability to form self-assembling structures with unique electronic and optical properties makes it a candidate for applications in organic electronics and sensor development.[1]

Sources

- 1. Buy this compound | 1629-78-3 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Chemical Properties, Applications, Safety & Supplier China | High Purity this compound for Research & Industrial Use [chemheterocycles.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. repository.qu.edu.iq [repository.qu.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 17. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Acetylbenzothiazole for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Acetylbenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of this versatile molecule.

Core Compound Identity and Properties

This compound, a derivative of the benzothiazole bicyclic ring system, is a solid at room temperature. Its fundamental properties are crucial for its application in synthetic chemistry and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1629-78-3 | [1][2] |

| Molecular Formula | C₉H₇NOS | [1] |

| Molecular Weight | 177.22 g/mol | [1][3] |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)ethanone | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in common organic solvents like ethanol and chloroform; Insoluble in water. | [4] |

| Melting Point | 94 - 96 °C | [4] |

| Boiling Point | 326.2 °C at 760 mmHg | [4] |

| Density | 1.33 g/cm³ | [4] |

Note: Some sources may erroneously report a different molecular formula and weight.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the acylation of benzothiazole. The following protocol is based on a well-established procedure.[3]

Rationale for Experimental Choices

The selection of reagents and conditions is critical for the successful synthesis of this compound. Butyllithium is a strong base used to deprotonate the C2 position of the benzothiazole ring, creating a nucleophilic species. Anhydrous THF is employed as the solvent due to its ability to dissolve the reactants and its stability at the low temperatures required to control the reactivity of the organolithium reagent. The reaction is conducted at -78 °C to prevent side reactions and ensure the selective formation of the desired product. N-Methoxy-N-methylacetamide serves as the acetylating agent. The workup with aqueous HCl is necessary to quench the reaction and neutralize any remaining base, while extraction with ethyl acetate isolates the organic product. Column chromatography is a standard purification technique to separate the target compound from any unreacted starting materials or byproducts.

Experimental Protocol

Materials:

-

Benzothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M in hexanes)

-

N-Methoxy-N-methylacetamide

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Nitrogen gas supply

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a stirred solution of benzothiazole (1.6 mL, 14.8 mmol) in anhydrous THF (15 mL) at -78 °C under a nitrogen atmosphere, add butyllithium (10.2 mL, 16.3 mmol, 1.6 M in hexanes) dropwise.[3]

-

Stir the resulting solution at -78 °C for one hour.[3]

-

Add N-Methoxy-N-methylacetamide (1.7 mL, 16.3 mmol) in one portion and continue stirring the reaction mixture at -78 °C for 3 hours.[3]

-

Allow the solution to warm to room temperature overnight.[3]

-

Quench the reaction by adding 1M HCl (10 mL).[3]

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]

-

Combine the organic extracts and dry over anhydrous MgSO₄.[3]

-

Filter the solution and concentrate the filtrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel, eluting with 10% ethyl acetate in hexanes, to yield this compound as a yellow solid.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment of this compound are paramount. The following spectroscopic data provide a detailed fingerprint of the molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.85 (s, 3H), 7.54-7.62 (m, 2H), 8.01 (d, 1H), 8.21 (d, 1H) | [3] |

| ¹³C NMR | Expected peaks around δ 25-30 (CH₃), 120-140 (aromatic CH), 150-160 (aromatic C-S and C-N), and >190 (C=O). | [5][6] |

| IR Spectroscopy | Characteristic peaks expected for C=O stretch (around 1680-1720 cm⁻¹), aromatic C=C and C=N stretches (around 1400-1600 cm⁻¹), and C-H stretches. | [7][8] |

| Mass Spectrometry (ESI+) | m/z 178.0 (M+H)⁺ | [3] |

Note: Specific ¹³C NMR and IR data for this compound are based on typical values for similar functional groups and the benzothiazole core.

Applications in Research and Drug Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities.[9][10] this compound, as a key intermediate and a bioactive molecule itself, holds significant potential in several therapeutic areas.

Anticancer Activity

Benzothiazole derivatives have been extensively investigated as potential anticancer agents.[4][9][11] Studies have shown that these compounds can induce apoptosis, inhibit cell motility, and disrupt mitochondrial membrane potential in cancer cell lines.[12] The mechanism of action often involves the modulation of key signaling pathways such as EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[12] While specific studies on this compound are emerging, its structural similarity to other potent anticancer benzothiazoles makes it a promising candidate for further investigation and derivatization.

Caption: Putative anticancer signaling pathway modulation by benzothiazole derivatives.

Antimicrobial and Anti-inflammatory Potential

Benzothiazole derivatives have also shown significant promise as antimicrobial and anti-inflammatory agents.[1][2][3] Their antimicrobial activity has been demonstrated against a range of bacteria and fungi.[1][3] Furthermore, certain 2-aminobenzothiazole derivatives have exhibited anti-inflammatory effects comparable to established drugs like diclofenac.[2][13][14] The acetyl group in this compound provides a reactive handle for the synthesis of a diverse library of derivatives for screening in these therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as acutely toxic if swallowed and causes serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from sources of ignition and heat.[4]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, rinse mouth with water. Seek medical attention if irritation or discomfort persists.[12]

Conclusion

This compound is a valuable heterocyclic compound with well-defined chemical properties and established synthetic routes. Its versatile structure serves as a foundation for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation. The comprehensive data presented in this guide are intended to support researchers in their efforts to explore the full potential of this promising molecule.

References

-

Bouling Chemical Co., Limited. (n.d.). This compound - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. Retrieved from [Link]

- Caleta, I., Grdinić, Z., Mrvoš-Sermek, D., Cetina, M., & Tralić-Kulenović, V. (2005). Synthesis and anticancer activity of some new cyano-and amidino-substituted benzothiazole and benzimidazole derivatives. Acta pharmaceutica, 55(2), 159-170.

- Lei, Y., et al. (2013). Synthesis and anticancer activity of novel morpholine-substituted acetamide benzothiazole derivatives. Chinese Chemical Letters, 24(10), 895-898.

- Hala Shkyair Lihumis, et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.

- Ghannam, M. A., et al. (2019). Synthesis, biological evaluation and molecular docking of new 2-arylbenzothiazole derivatives as potential antibacterial agents. Bioorganic Chemistry, 86, 514-525.

- Haroun, M., et al. (2021). Synthesis, molecular docking and antibacterial evaluation of new thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole. Journal of Molecular Structure, 1225, 129112.

- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.

- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.

- Uremiş, M. M., Üremiş, N., Ceylan, M., & Türköz, Y. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.

- Yusuf, M., et al. (2019). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Pharmaceutical Chemistry Journal, 53(8), 701-712.

- Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

- Li, X. H., Tang, Z. X., & Zhang, X. Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 74(1), 168-173.

- Nagarajan, K., et al. (1979). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences-Section A, 88(3), 199-221.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

- Li, X. H., Tang, Z. X., & Zhang, X. Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 74(1), 168–173.

-

NIST WebBook. (n.d.). 2-Benzothiazolamine. Retrieved from [Link]

-

ACS Publications. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]

-

PubMed. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Benzothiazolamine. Retrieved from [Link]

Sources

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-Acetylbenzothiazole: Core Starting Materials and Methodologies

Abstract: this compound is a pivotal heterocyclic ketone that serves as a crucial intermediate in the synthesis of various biologically active compounds and functional materials. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying mechanistic principles. Tailored for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical knowledge and practical, field-proven insights. We will dissect key experimental protocols, present comparative data, and visualize reaction pathways to empower the reader with a comprehensive understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. The 2-acetyl derivative, in particular, is a versatile building block, with the acetyl group providing a reactive handle for further molecular elaboration. The electron-withdrawing nature of the acetyl group also modulates the electronic properties of the benzothiazole ring system, influencing its reactivity and biological interactions. An efficient and scalable synthesis of this compound is therefore of paramount importance for advancing research and development in these areas.

This guide will navigate through the most prevalent and effective synthetic strategies, starting from readily available precursors. We will emphasize the rationale behind the choice of reagents and reaction conditions, providing a robust framework for methodological selection and optimization.

Strategic Synthesis from 2-Aminothiophenol: The Workhorse Precursor

2-Aminothiophenol is arguably the most fundamental and widely utilized starting material for the synthesis of 2-substituted benzothiazoles due to its inherent reactivity, which allows for the direct construction of the bicyclic core.[1][2][5]

Condensation with Aryl Methyl Ketones

A direct and efficient route to 2-acylbenzothiazoles involves the condensation of 2-aminothiophenol with aryl methyl ketones.[6] This method is advantageous as it forms the carbon-carbon bond of the acetyl group in a single, convergent step.

Mechanistic Insight: The reaction is believed to proceed through an initial condensation between the amino group of 2-aminothiophenol and the ketone, followed by an intramolecular cyclization and subsequent oxidative dehydrogenation to yield the aromatic benzothiazole ring. The choice of an appropriate oxidizing agent is critical for the final aromatization step.

Experimental Protocol: Synthesis of 2-Acylbenzothiazoles from 2-Aminothiophenol and Aryl Methyl Ketones [6]

-

Initial Bromination (In Situ): In a round-bottom flask, dissolve the aryl methyl ketone in dimethyl sulfoxide (DMSO). Add N-bromosuccinimide (NBS) or a similar brominating agent portion-wise at room temperature. The reaction is typically stirred for a few hours. This step generates an α-bromo ketone intermediate.

-

Condensation and Cyclization: To the crude reaction mixture containing the α-bromo ketone, add 2-aminothiophenol. The mixture is then heated. The nucleophilic thiol group of 2-aminothiophenol attacks the carbon bearing the bromine, and the amino group condenses with the ketone, leading to cyclization.

-

Oxidative Aromatization: The reaction mixture is heated, often in the presence of an oxidant, to facilitate the dehydrogenation of the dihydrobenzothiazole intermediate to the final 2-acylbenzothiazole.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualization of the Synthetic Pathway

Caption: Synthesis of 2-Acylbenzothiazoles from 2-Aminothiophenol.

Functionalization of the Benzothiazole Core: A Direct Approach

For instances where the benzothiazole scaffold is readily available, direct functionalization at the C2 position presents an elegant and atom-economical synthetic route. This strategy hinges on the deprotonation of the relatively acidic C2 proton, followed by quenching with a suitable electrophile.

Lithiation and Acylation of Benzothiazole

This method provides a direct route to this compound from the parent heterocycle.[7] The choice of a strong, non-nucleophilic base is crucial for the initial deprotonation step.

Mechanistic Insight: The C2 proton of benzothiazole is acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures generates a 2-lithiated benzothiazole intermediate. This potent nucleophile can then react with an appropriate acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide), to introduce the acetyl group. The Weinreb amide is particularly effective as it forms a stable tetrahedral intermediate that does not readily collapse to eliminate a second equivalent of the organolithium reagent, thus preventing over-addition.

Experimental Protocol: Synthesis of this compound from Benzothiazole [7]

-

Setup and Inert Atmosphere: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. Benzothiazole is added, followed by the dropwise addition of n-butyllithium (n-BuLi) solution. The reaction mixture is stirred at this temperature for one hour to ensure complete formation of the 2-lithiated intermediate.

-

Acylation: N-methoxy-N-methylacetamide is added in one portion to the reaction mixture. The stirring is continued at -78 °C for several hours.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature overnight and then quenched by the addition of dilute hydrochloric acid (HCl). The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic extracts are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound as a yellow solid.[7]

Visualization of the Synthetic Pathway

Caption: Synthesis of this compound from Benzothiazole.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following table provides a comparative overview of the discussed methodologies.

| Feature | Synthesis from 2-Aminothiophenol | Synthesis from Benzothiazole |

| Starting Material Availability | Readily available and often less expensive. | Requires the pre-formed benzothiazole ring. |

| Convergence | Convergent, building the core and C2-substituent simultaneously. | Linear, modifying a pre-existing core. |

| Reaction Conditions | Often involves heating and an oxidant. | Requires cryogenic temperatures and strictly anhydrous conditions. |

| Scalability | Generally scalable with appropriate process controls. | Can be challenging to scale due to the use of organolithium reagents. |

| Substrate Scope | Broad, allowing for the synthesis of various 2-acylbenzothiazoles. | Specific to the functionalization of the benzothiazole core. |

| Key Advantages | Versatility and direct access to a wide range of derivatives. | Direct and atom-economical for the specific target molecule. |

| Key Disadvantages | May require optimization of the oxidant and reaction conditions. | Requires specialized equipment for low-temperature reactions and handling of pyrophoric reagents. |

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several strategic pathways, with the choice of starting material being a critical determinant of the overall synthetic approach. The condensation of 2-aminothiophenol with aryl methyl ketones offers a versatile and convergent route, while the direct functionalization of the benzothiazole core provides an elegant and direct method.

As the demand for novel benzothiazole-based compounds continues to grow, the development of more sustainable and efficient synthetic methodologies will be a key area of future research. This includes the exploration of catalytic systems that can operate under milder conditions, the use of greener solvents, and the development of one-pot procedures to minimize waste and improve overall efficiency. The insights and protocols presented in this guide provide a solid foundation for researchers to build upon in their pursuit of innovative synthetic strategies for this important class of heterocyclic compounds.

References

-

MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

National Institutes of Health. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

-

ARKIVOC. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]

-

MDPI. (2024, May 22). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

Chemical Papers. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-cyanated benzothiazoles from.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Retrieved from [Link]

-

Organic Syntheses. (2018, July 13). Syntheses of Substituted 2-Cyano-benzothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved from [Link]

-

Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

-

Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

-

SpringerLink. (2014, November 10). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Recent advances in the synthesis of 2-substituted benzothiazoles: a review | Semantic Scholar [semanticscholar.org]

- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Mechanisms of the 2-Acetylbenzothiazole Scaffold

Abstract

The benzothiazole moiety, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] The 2-acetylbenzothiazole scaffold, in particular, serves as a versatile synthetic intermediate for the development of potent and specific bioactive agents. While the parent molecule is primarily a building block, its derivatives, especially hydrazones and Schiff bases, exhibit significant therapeutic potential across oncology, infectious diseases, neurodegenerative disorders, and inflammation.[5][6][7][8] This guide provides a comprehensive analysis of the core mechanisms of action through which these derivatives interact with biological systems. We will dissect key signaling pathways, molecular targets, and the structural attributes that govern their efficacy, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The this compound Core as a Privileged Pharmacophore

The benzothiazole nucleus, comprising a benzene ring fused to a thiazole ring, is a prominent feature in numerous pharmacologically active compounds.[1][4] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse, high-affinity interactions with a multitude of biological targets. The 2-acetyl group (-COCH₃) provides a critical reactive site for synthetic elaboration, allowing for the facile generation of extensive compound libraries, most notably through condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. These modifications dramatically influence the molecule's physicochemical properties and biological activity, leading to derivatives with potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory functions.[1][9][10]

Anticancer Mechanisms of Action

Derivatives of the this compound scaffold have emerged as formidable anticancer agents, operating through a multi-pronged attack on cancer cell proliferation, survival, and metastasis.[4][11] The primary mechanisms include inhibition of crucial enzymes, disruption of signaling cascades, and induction of apoptosis.

Enzyme Inhibition: Halting the Engines of Cell Proliferation

2.1.1. Topoisomerase IIα Inhibition DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription, making them validated targets for cancer therapy.[11] Certain benzothiazole derivatives function as potent human DNA topoisomerase IIα (Topo IIα) inhibitors.[12] Mechanistic studies suggest these compounds are not classic topoisomerase poisons (which stabilize the DNA-enzyme cleavage complex) but rather act as direct inhibitors of enzyme function. They are believed to interact with the DNA-binding or catalytic site of Topo IIα, preventing the enzyme from binding to DNA, thereby halting the cell cycle.[12] The minor groove-binding properties of some derivatives may also contribute to this inhibitory action.[12]

2.1.2. Kinase Inhibition (VEGFR-2, PI3Kα, CDKs) Dysregulation of protein kinase signaling is a hallmark of cancer. 2-Aminobenzothiazole derivatives have been identified as potent inhibitors of several key kinases.

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[11] Specific 2-aminobenzothiazole derivatives act as potent VEGFR-2 inhibitors, effectively blocking downstream signaling, which reduces cancer cell migration and the formation of new capillaries.[11]

-

PI3Kα: The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Derivatives of 2-aminobenzothiazole have been characterized as powerful PI3Kα inhibitors, leading to significant growth inhibition and cell cycle arrest in cancer cells, such as the MCF-7 breast cancer line.[11]

-

CDKs: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle. By incorporating aminopyridine motifs, 2-aminobenzothiazole scaffolds have been developed into potent CDK2 inhibitors, demonstrating micromolar activity against various cancer cell lines.[11]

Disruption of Key Signaling Pathways

Beyond direct enzyme inhibition, benzothiazole derivatives modulate entire signaling networks crucial for cancer cell survival and proliferation. Studies in breast cancer cell lines have shown that these compounds can downregulate the activity of the Epidermal Growth Factor Receptor (EGFR).[13][14] This leads to the suppression of multiple downstream pathways, including:

-

JAK/STAT Pathway: Inhibition of Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[13][14]

-

MAPK/ERK Pathway: Downregulation of the Ras-Raf-MEK-ERK signaling cascade.[13][14]

-

PI3K/Akt/mTOR Pathway: Suppression of this critical survival pathway.[13][14]

The simultaneous inhibition of these interconnected pathways creates a robust anti-proliferative effect.

Induction of Apoptosis and Oxidative Stress

A primary outcome of treatment with benzothiazole derivatives is the induction of programmed cell death, or apoptosis. This is achieved through several mechanisms:

-

Mitochondrial Disruption: The compounds can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[13][14]

-

Modulation of Apoptotic Proteins: They increase the transcription of pro-apoptotic genes like Bax while downregulating anti-apoptotic genes.[13][14]

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS accumulation leads to oxidative stress and subsequent cell death.[13][14]

-

Cell Cycle Arrest: The compounds often induce cell cycle arrest, typically in the sub-G1 phase, which is indicative of apoptosis.[13][14]

Inhibition of Tubulin Polymerization

The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain 2-hydrazone derivatives of benzothiazole have been shown to inhibit tubulin polymerization.[6] Computational analyses confirm that these molecules can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[6]

Table 1: Anticancer Activity of Representative Benzothiazole Derivatives

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Hydrazone Derivative | Pancreatic (Capan-1) | Tubulin Polymerization Inhibition | 0.6 µM | [6][15] |

| Hydrazone Derivative | Non-small cell lung (NCI-H460) | Tubulin Polymerization Inhibition | 0.9 µM | [6][15] |

| 2-Aminobenzothiazole | Breast (MCF-7) | PI3Kα Inhibition | 1.03 nM | [11] |

| Benzothiazole Salt (BM3) | Human Topoisomerase IIα | Topo IIα Inhibition | 39 nM | [12] |

| 2-Substituted Derivative | Hepatocellular (HepG2) | NF-κB/COX-2/iNOS Inhibition | 29.63 µM (48h) |[16] |

Diagram 1: Key Anticancer Mechanisms of Benzothiazole Derivatives

Caption: Overview of major anticancer pathways targeted by benzothiazole derivatives.

Antimicrobial Mechanism of Action

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[17][18] Benzothiazole derivatives have demonstrated significant activity against a range of bacteria and fungi, primarily through enzyme inhibition.

Inhibition of Dihydropteroate Synthase (DHPS)

Sulfonamide drugs are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[17] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt folate production, which is vital for bacterial survival. Certain benzothiazole derivatives, particularly those bearing a pyrazolone ring, have been identified as potent inhibitors of the DHPS enzyme, with IC₅₀ values comparable to the standard drug sulfadiazine.[17]

Inhibition of DNA Gyrase

DNA gyrase is a bacterial topoisomerase that is essential for DNA replication and a well-established target for quinolone antibiotics. Some benzothiazole derivatives have been shown to inhibit DNA gyrase, thereby preventing bacterial cell division.[18]

Diagram 2: Antimicrobial Mechanism via DHPS Inhibition

Caption: Competitive inhibition of the bacterial DHPS enzyme.

Anti-Inflammatory and Neuroprotective Mechanisms

Chronic inflammation underlies many diseases, including arthritis and neurodegenerative disorders.[19] Benzothiazole derivatives exhibit potent anti-inflammatory and neuroprotective activities by targeting key enzymes in these processes.

Anti-Inflammatory Activity: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, with some studies suggesting they act by inhibiting COX-2.[19][20] Certain derivatives have shown a high selectivity for COX-2 over COX-1, which could translate to a better safety profile with fewer gastrointestinal side effects.[19] Furthermore, some derivatives have been shown to suppress the NF-κB/COX-2/iNOS signaling pathway, a central axis in the inflammatory response.[16]

Neuroprotective Activity: AChE and MAO-B Inhibition

In the context of Alzheimer's disease, a key therapeutic strategy is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE).[21][22] Another approach involves inhibiting monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters and contributes to oxidative stress.[21][22] Novel benzothiazole derivatives have been designed as dual inhibitors of both AChE and MAO-B.[21][22][23] These compounds are designed to fit within the active sites of both enzymes, offering a multi-faceted approach to treating this neurodegenerative disease. Compound 4f from one study, for instance, showed potent inhibition of both enzymes with IC₅₀ values in the low nanomolar range (23.4 nM for AChE and 40.3 nM for MAO-B).[22][23]

Table 2: Enzyme Inhibitory Activity of Neuroprotective Benzothiazole Derivatives

| Compound ID | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | [21][22][23] |

| 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | [22][23] |

| 4m | Acetylcholinesterase (AChE) | 27.8 ± 1.0 nM | [21] |

| 3e | Monoamine Oxidase B (hMAO-B) | 0.060 µM |[24] |

Key Experimental Protocols

The elucidation of these mechanisms relies on a suite of standardized in vitro assays. Below are outlines of core methodologies.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivative (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol can be adapted for various enzymes like kinases, topoisomerases, or cholinesterases using specific substrates and detection methods.

-

Reagent Preparation: Prepare assay buffer, enzyme solution, substrate, and the benzothiazole inhibitor at various concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the inhibitor (or vehicle control), and the enzyme solution. Allow for a pre-incubation period (e.g., 15 minutes) to permit inhibitor-enzyme binding.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction. For kinases, this is typically ATP and a peptide substrate. For AChE, it's acetylthiocholine.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined time.

-

Detection: Stop the reaction and measure the product formation. This can be done through various methods:

-

Fluorometric: Using a fluorogenic substrate that becomes fluorescent upon cleavage (e.g., for MAO-B assays).[21]

-

Colorimetric: Measuring a colored product (e.g., Ellman's reagent for AChE assays).

-

Luminometric: Quantifying the amount of ATP remaining in a kinase assay (e.g., Kinase-Glo®).

-

-

Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform in modern drug discovery. Its synthetic tractability allows for the creation of diverse derivatives that exhibit potent and often specific biological activities. The mechanisms of action are multifaceted, ranging from the direct inhibition of critical enzymes like topoisomerases, kinases, and bacterial synthases to the broad modulation of complex signaling networks that govern cell fate. The ability of these compounds to induce apoptosis in cancer cells, inhibit bacterial growth, and suppress key drivers of inflammation and neurodegeneration underscores their therapeutic potential.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing off-target effects and toxicity. The development of dual- or multi-target inhibitors, such as the dual AChE/MAO-B inhibitors, represents a promising strategy for complex diseases. As our understanding of these molecular mechanisms deepens, derivatives of this compound will undoubtedly continue to be a rich source of lead compounds for the next generation of therapeutics.

References

-

Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. PubMed. Available at: [Link]

-

Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. ResearchGate. Available at: [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available at: [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. Available at: [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. AVESİS. Available at: [Link]

-

Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. ResearchGate. Available at: [Link]

-

Synthesis and antibacterial activity of hydroxylated 2-arylbenzothiazole derivatives. ResearchGate. Available at: [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate. Available at: [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

-

Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

-

Schiff Bases Derived from 2‐Amino‐6‐methylbenzothiazole, 2‐Amino‐5‐chloropyridine and 4‐Chlorobenzaldehyde: Structure, Computational Studies and Evaluation of Biological Activity. ResearchGate. Available at: [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. Available at: [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. ResearchGate. Available at: [Link]

-

Synthesis and biological activities of benzothiazole derivatives: A review. Semantic Scholar. Available at: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. Available at: [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. Available at: [Link]

-

Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. Available at: [Link]

-

Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. ResearchGate. Available at: [Link]

-

Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. AVESİS. Available at: [Link]

-

Synthesis and studying biological activity of new benzothiazole derivatives. ResearchGate. Available at: [Link]

-

Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. ResearchGate. Available at: [Link]

-

Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. SpringerLink. Available at: [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC - NIH. Available at: [Link]

-

Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Medicinal and Medical Chemistry. Available at: [Link]

-

A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. Available at: [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. Available at: [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available at: [Link]

-

New tailored substituted benzothiazole Schiff base Cu(II)/Zn(II) antitumor drug entities: effect of substituents on DNA binding profile, antimicrobial and cytotoxic activity. PubMed. Available at: [Link]

-

Synthesis and biological significance of 2-aminobenzothiazole derivatives. ResearchGate. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Synthesis and biological activities of benzothiazole derivatives: A review | Semantic Scholar [semanticscholar.org]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 24. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Acetylbenzothiazole: A Comprehensive Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylbenzothiazole (CAS No: 1629-78-3, Molecular Formula: C₉H₇NOS, Molecular Weight: 177.22 g/mol ) is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a detailed analysis of the core spectroscopic data required for the definitive characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the interpretation of spectral data, present standardized experimental protocols, and explain the causality behind analytical choices to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

The structural integrity of any synthesized compound is the foundation of its subsequent application. For this compound, a combination of spectroscopic techniques provides a complete picture of its molecular framework. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

Figure 1: Structure of this compound with IUPAC numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can map the entire molecular skeleton.

¹H NMR Analysis

The proton NMR spectrum of this compound is characterized by two distinct regions: the aromatic region, where the four protons of the benzo group reside, and the aliphatic region, containing the singlet from the acetyl methyl protons.

Table 1: Expected ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.25 | Doublet (d) | ~8.2 | 1H | H-4 |

| ~8.05 | Doublet (d) | ~8.1 | 1H | H-7 |

| ~7.60 | Triplet of Doublets (td) | ~7.8, 1.4 | 1H | H-5 or H-6 |

| ~7.52 | Triplet of Doublets (td) | ~7.7, 1.3 | 1H | H-6 or H-5 |

| 2.85 | Singlet (s) | - | 3H | H-9 (CH₃) |

Expertise & Experience: The downfield chemical shifts of H-4 and H-7 are characteristic of protons peri to the thiazole ring, which deshields them due to inductive and anisotropic effects. The methyl protons appear as a sharp singlet at ~2.85 ppm, confirming the presence of the acetyl group and its isolation from other protons.

¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about their hybridization and electronic environment.

Table 2: Expected ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~192.5 | C-8 (C=O) | Typical chemical shift for a ketone carbonyl carbon.[1] |

| ~168.0 | C-2 | Quaternary carbon of the thiazole ring attached to N and S. |

| ~153.5 | C-7a | Quaternary carbon of the benzene ring fused to the thiazole ring. |

| ~136.8 | C-3a | Quaternary carbon of the benzene ring fused to the thiazole ring. |

| ~127.8 | C-5 | Aromatic CH carbon. |

| ~127.2 | C-6 | Aromatic CH carbon. |

| ~125.5 | C-4 | Aromatic CH carbon. |

| ~122.0 | C-7 | Aromatic CH carbon. |

| ~26.5 | C-9 (CH₃) | Aliphatic methyl carbon attached to a carbonyl.[2] |

Trustworthiness: The combination of nine distinct carbon signals, including the characteristic downfield carbonyl peak (~192.5 ppm) and the thiazole C-2 peak (~168.0 ppm), provides a self-validating fingerprint for the this compound structure.[3]

Experimental Protocol: NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. CDCl₃ is a preferred solvent due to its low viscosity and ability to dissolve many organic compounds.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. A sufficient signal-to-noise ratio is typically achieved with 16 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance of the ¹³C isotope.[4]

-

Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by a strong carbonyl stretch and vibrations characteristic of the aromatic system.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3060 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~1695 | Strong | C=O Stretch | Ketone |

| ~1590, 1470, 1430 | Medium-Strong | C=C & C=N Stretch | Aromatic & Thiazole Ring |

| ~1360 | Strong | C-H Bend | Methyl (CH₃) |

| ~750 | Strong | C-H Bend | ortho-disubstituted Benzene |

Expertise & Experience: The most diagnostic peak is the intense C=O stretch around 1695 cm⁻¹. Its position indicates a ketone conjugated with an aromatic system, which lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The sharp, strong band at ~750 cm⁻¹ is highly indicative of the 1,2-disubstituted (ortho) pattern of the benzene ring.[5]

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Fragmentation Analysis (Electron Ionization)

Under Electron Ionization (EI), this compound is expected to show a clear molecular ion peak (M⁺˙) at m/z = 177, corresponding to its molecular weight. The fragmentation is dominated by cleavages adjacent to the carbonyl group.

-

Molecular Ion (M⁺˙): m/z 177

-

Primary Fragmentation: The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) via alpha-cleavage to form a highly stable benzothiazol-2-yl-acylium ion. This fragment is often the base peak in the spectrum.

-

[M - 15]⁺: m/z 162 (Loss of •CH₃)

-

-

Secondary Fragmentation: The acylium ion can subsequently lose a molecule of carbon monoxide (CO).

-

[M - 15 - 28]⁺: m/z 134 (Loss of CO from m/z 162), corresponding to the benzothiazole cation.

-

-

Other Fragments: The benzothiazole ring itself can fragment, leading to characteristic ions such as the benzonitrile radical cation (m/z 103) or the C₆H₄S⁺˙ ion (m/z 108).[6]

Figure 3: Proposed major fragmentation pathway of this compound in EI-MS.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet. GC-MS is ideal for ensuring the analysis of a pure compound.[7]

-

Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure, comparing fragment masses to expected neutral losses.[8]

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra provide a definitive map of the C-H framework. The strong IR absorption at ~1695 cm⁻¹ unequivocally confirms the conjugated ketone, while the mass spectrum validates the molecular weight of 177 amu and shows a characteristic fragmentation pattern involving the loss of a methyl radical. Together, these techniques provide a robust, self-validating dataset essential for quality control and regulatory submission in any research or drug development pipeline.

References

-

Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. Available at: [Link]

-

Siddiqui, N., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

MassBank. Benzothiazoles. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

National Center for Biotechnology Information. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arabjchem.org [arabjchem.org]

- 6. massbank.eu [massbank.eu]

- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility of 2-Acetylbenzothiazole in common lab solvents

An In-Depth Technical Guide to the Solubility of 2-Acetylbenzothiazole in Common Laboratory Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and manufacturing. For this compound, a heterocyclic ketone pivotal as a building block in medicinal chemistry and materials science, understanding its solubility profile is paramount for reaction optimization, purification, formulation, and biological screening.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on predicting solubility based on the molecule's structural attributes and fundamental chemical principles. More importantly, it offers detailed, field-proven experimental protocols for researchers to generate precise and reliable quantitative solubility data in their own laboratories. The methodologies discussed—grounded in the universally accepted shake-flask equilibrium method—are coupled with robust analytical quantification techniques, including Gravimetric Analysis, UV-Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound and the Imperative of Solubility

This compound, with the molecular formula C₉H₇NOS, is an aromatic ketone featuring a benzothiazole moiety. This structural motif is a well-established pharmacophore found in a wide array of biologically active compounds. Consequently, this compound serves as a crucial starting material for the synthesis of novel therapeutic agents.

The success of any process involving a solid-state compound, from a simple chemical reaction to its final formulation as a drug, is fundamentally dependent on its ability to dissolve in a given solvent. Poor solubility can lead to challenges such as:

-

Inaccurate Biological Screening: Undissolved compound can lead to false negatives or high variability in bioassays.

-

Low Reaction Yields: In heterogeneous reaction mixtures, poor solubility limits the interaction between reactants.

-

Difficulties in Purification: Crystallization, a primary purification method, is entirely governed by solubility differences between the compound and its impurities across various solvents and temperatures.

-

Formulation and Bioavailability Issues: For drug development, inadequate solubility in aqueous or lipid media can severely limit a drug's absorption and efficacy.

This guide provides the theoretical and practical tools necessary to systematically evaluate and overcome these challenges.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces and polarity are more likely to be miscible. Solubility is a spectrum, and a molecule's behavior is dictated by the balance of its structural features.

Physicochemical Profile of this compound

To predict its solubility, we must first understand the molecule's inherent properties.

| Property | Value / Description | Significance |

| Molecular Formula | C₉H₇NOS | Foundational for all other calculations. |

| Molecular Weight | 177.22 g/mol | Influences diffusion and dissolution rates. |

| Appearance | Yellow crystalline solid | Indicates the compound is in a solid state at room temperature. |

| Structure | A polar acetyl group (-COCH₃) attached to a large, rigid, and relatively nonpolar fused aromatic benzothiazole ring system. | This duality is key: the acetyl group provides a site for polar interactions (dipole-dipole) and weak hydrogen bond acceptance, while the benzothiazole core contributes to nonpolar (van der Waals) interactions. |